Methyl 4-methylbenzoate

Description

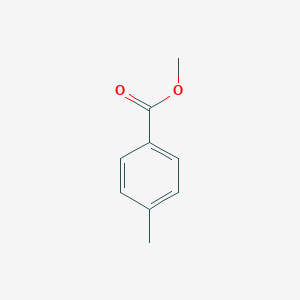

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSJZLPUHJDYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025668 | |

| Record name | Methyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Opaque colorless to white shiny crystalline solid. Intense unpleasant odor. (NTP, 1992), White solid; mp = 34 deg C; [Hawley] Colorless to white solid with a strong unpleasant odor; [CAMEO] Colorless crystalline solid; mp = 32-35 deg C; [MSDSonline] | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

423 °F at 760 mmHg (NTP, 1992), 222.5 °C @ 760 MM HG | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

204 °F (NTP, 1992) | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.058 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.058 @ 25 °C/15.6 °C | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Methyl 4-methylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS FROM AQ METHANOL OR PETROLEUM ETHER, WHITE CRYSTALLINE SOLID | |

CAS No. |

99-75-2 | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-toluate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964JP0ZZRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91 °F (NTP, 1992), 33.2 °C | |

| Record name | METHYL-P-TOLUATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20702 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 4-METHYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methylbenzoate (CAS 99-75-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of Methyl 4-methylbenzoate (CAS 99-75-2), a key intermediate in various chemical syntheses.

Physicochemical and Spectroscopic Properties

Methyl 4-methylbenzoate is a white crystalline solid with a characteristic sweet, floral odor.[1][2] Key quantitative data regarding its properties are summarized below.

Table 1: Physicochemical Properties of Methyl 4-methylbenzoate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Melting Point | 32-35 °C | [2][4] |

| Boiling Point | 220-223 °C | [4] |

| 103-104 °C at 15 mmHg | [2][5] | |

| Density | 1.06 g/mL | [4] |

| Vapor Pressure | 1.3 hPa at 39 °C | |

| Flash Point | 90 °C (194 °F) | |

| Solubility | Insoluble in water; Soluble in alcohol | [6] |

| LogP (o/w) | 2.70 | [6][7] |

Table 2: Spectroscopic Data for Methyl 4-methylbenzoate

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 7.94 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 | |

| Infrared (IR) | Available through spectral databases | [8][9] |

| Mass Spectrometry (MS) | Available through spectral databases | [6][10] |

Safety and Handling

Methyl 4-methylbenzoate is classified as a hazardous substance and requires careful handling.[5]

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

Handling and Storage:

-

Avoid contact with skin and eyes.[5]

-

Use in a well-ventilated area.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Store in a cool, dry, well-ventilated place away from heat and open flames.[5]

-

Keep container tightly closed.[5]

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Ingestion: Clean mouth with water.

Experimental Protocols

Synthesis: Fischer Esterification of 4-Methylbenzoic Acid

This protocol details the synthesis of Methyl 4-methylbenzoate via the Fischer esterification of 4-methylbenzoic acid with methanol, using sulfuric acid as a catalyst.

Materials:

-

4-Methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and a 4-fold molar excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the solution to remove the drying agent.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

-

Purification (Optional): The product can be further purified by distillation under reduced pressure.

Analytical Methods

This protocol provides a general method for the analysis of Methyl 4-methylbenzoate by GC-MS.

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD)

-

Capillary column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-300 amu |

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

This protocol outlines a general reverse-phase HPLC method for the analysis of Methyl 4-methylbenzoate.[5]

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

HPLC Parameters:

| Parameter | Value |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 235 nm |

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]

- 3. Methyl 4-Methylbenzoate | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. Separation of Methyl 4-methylbenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Methyl 4-methylbenzoate(99-75-2) MS spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [chemicalbook.com]

- 9. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 10. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

physical properties of methyl p-toluate

An In-depth Technical Guide on the Physical Properties of Methyl p-Toluate (B1214165)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core , an organic compound with significant applications in research and development, particularly as an intermediate in the synthesis of pharmaceuticals and other complex molecules.[1] The information is presented in a structured format to facilitate easy reference and comparison for laboratory and drug development professionals.

Core Physical and Chemical Properties

Methyl p-toluate, also known as methyl 4-methylbenzoate, is an ester with the chemical formula C₉H₁₀O₂.[1] It presents as a white solid or a clear, colorless to light yellow liquid.[1][2] This compound is a key building block in various chemical syntheses due to its stability and compatibility with a range of reagents.[1]

Table 1: Physical Properties of Methyl p-Toluate

| Property | Value |

| Molecular Formula | C₉H₁₀O₂[1] |

| Molecular Weight | 150.17 g/mol [1] |

| Melting Point | 32-35 °C[1][2] |

| Boiling Point | 220-224 °C at 760 mmHg[1] |

| 103-104 °C at 15 mmHg[3] | |

| Density | 1.06 g/cm³[1] |

| 1.058 g/cm³ at 77°F (25°C)[4] | |

| 1.045 g/cm³ | |

| Refractive Index | 1.508 |

| Vapor Pressure | 1 mmHg at 39 °C[3] |

| 0.101 mmHg at 25°C | |

| Vapor Density | 4.7 (relative to air)[3] |

| Flash Point | 90.6 °C |

| Solubility | Insoluble in water (<0.1 g/100 mL at 22 °C)[4] |

| Soluble in common organic solvents like ethanol, ether, acetone, and chloroform[2][5][6] | |

| Appearance | White solid or clear colorless to light yellow liquid[1][2] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a substance like methyl p-toluate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped gently to ensure the sample is compact at the bottom.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a temperature probe.[7][8]

-

Heating and Observation: The sample is heated at a controlled rate.[9] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.[7][10]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[10]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11][12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11][12]

-

Heating and Observation: The side arm of the Thiele tube is heated gently, causing the oil to circulate and heat the sample evenly.[11][12] As the liquid boils, a steady stream of bubbles will emerge from the capillary tube.[12]

-

Data Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Mass and Volume Measurement

-

Mass Measurement: The mass of a clean, dry container (e.g., a graduated cylinder or pycnometer) is measured using an analytical balance.[13][14]

-

Volume Measurement: A known volume of the liquid is added to the container. The volume is read from the markings on the container, paying attention to the meniscus for accurate reading.[13][14]

-

Combined Measurement: The mass of the container with the liquid is measured.[13][14]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[15]

Caption: Logical Flow for Density Calculation.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard substance with a known refractive index, often distilled water.[16]

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.[17]

-

Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.[16][17]

-

Reading: The refractive index is read directly from the instrument's scale.[17] The temperature should also be recorded as the refractive index is temperature-dependent.[18]

Caption: Steps for Refractive Index Measurement.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl p-toluate - Wikipedia [en.wikipedia.org]

- 3. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]

- 4. METHYL-P-TOLUATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Methyl p-toluate, 99% | Fisher Scientific [fishersci.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. westlab.com [westlab.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. davjalandhar.com [davjalandhar.com]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

Methyl 4-methylbenzoate melting point and boiling point

An In-depth Technical Guide to the Melting and Boiling Points of Methyl 4-methylbenzoate

This technical guide provides a comprehensive overview of the melting and boiling points of methyl 4-methylbenzoate, tailored for researchers, scientists, and professionals in drug development. This document outlines the physical properties, detailed experimental protocols for their determination, and a logical framework for understanding these characteristics.

Physical Properties of Methyl 4-methylbenzoate

Methyl 4-methylbenzoate, also known as methyl p-toluate, is an organic compound with the chemical formula C₉H₁₀O₂. It presents as an opaque, colorless to white crystalline solid.[1] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and application in various chemical syntheses.

Data Presentation

The experimentally determined melting and boiling points of methyl 4-methylbenzoate are summarized in the table below. It is important to note that the boiling point is pressure-dependent.

| Physical Property | Value | Conditions |

| Melting Point | 32-35 °C | Atmospheric Pressure |

| 33 °C | 760.00 mm Hg | |

| 34 °C | Not Specified | |

| Boiling Point | 217-223 °C | Atmospheric Pressure (760 mmHg) |

| 103-104 °C | 15 mmHg |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid compound like methyl 4-methylbenzoate.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. A broadened melting point range is often indicative of impurities.[7]

Method 1: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or DigiMelt)

This is the most common and accurate method used in modern laboratories.[8]

-

Apparatus: Melting point apparatus, sealed capillary tubes, mortar and pestle.

-

Procedure:

-

Sample Preparation: Ensure the methyl 4-methylbenzoate sample is completely dry and finely powdered. If necessary, grind the crystals using a clean, dry mortar and pestle.[8]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to compact the sample to a height of about 2-3 mm.[9]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: Heat the sample rapidly to get a preliminary, approximate melting point range. This saves time in the subsequent accurate determination.[7][10]

-

Accurate Melting Point Determination: Allow the apparatus to cool. Then, begin heating again at a slow rate, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.[10]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Method 1: Thiele Tube Method

This classic method is effective for determining the boiling point of small quantities of a liquid.

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube sealed at one end, mineral oil, and a heat source.

-

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the substance (in its liquid state, i.e., melted methyl 4-methylbenzoate) into the small test tube.

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[11]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube.

-

Recording the Boiling Point: Turn off the heat source. The stream of bubbles will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance at the current atmospheric pressure.[11]

-

Logical Framework

The following diagram illustrates the logical relationship between methyl 4-methylbenzoate and the determination of its key physical properties, the melting and boiling points.

References

- 1. Methyl 4-methylbenzoate CAS#: 99-75-2 [m.chemicalbook.com]

- 2. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. methyl 4-methylbenzoate [stenutz.eu]

- 6. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Solubility of Methyl 4-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-methylbenzoate, a key intermediate in organic synthesis.[1] Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Core Physical and Chemical Properties

Methyl 4-methylbenzoate, also known as methyl p-toluate, is a white, waxy solid with a sweet, floral odor.[1][2][3] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 99-75-2 | [2] |

| Molecular Formula | C9H10O2 | [1][2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Melting Point | 32-35 °C | [2][3][4] |

| Boiling Point | 103-104 °C at 15 mmHg | [2][3] |

| Density | 1.06 g/mL | [2][4] |

| Flash Point | 90 °C | [2][3] |

| Water Solubility | <0.1 g/100 mL at 22 °C | [2][3] |

| logP (o/w) | 2.700 | [5] |

Solubility Data

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [2][6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][6] |

| Ethyl Acetate | Slightly Soluble | [2][6] |

| Alcohol | Soluble | [5] |

| Water | Insoluble (<0.1 g/100 mL at 22 °C) | [2][3] |

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.[7]

Objective: To determine the equilibrium solubility of methyl 4-methylbenzoate in a given organic solvent at a specific temperature.

Materials:

-

Methyl 4-methylbenzoate (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of methyl 4-methylbenzoate to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of methyl 4-methylbenzoate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of methyl 4-methylbenzoate in the solvent at the specified temperature using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Validation:

-

Purity of Compound: The purity of the methyl 4-methylbenzoate should be confirmed before the experiment.

-

Equilibration Time: Confirm that the system has reached equilibrium by analyzing samples at different time points.

-

Analytical Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination of the solubility of a solid compound like methyl 4-methylbenzoate.

Caption: A workflow for determining the solubility of a solid in a liquid.

Conclusion

While qualitative data suggests that methyl 4-methylbenzoate is soluble in several common organic solvents, there is a clear need for quantitative solubility data to aid researchers and professionals in its various applications. The provided experimental protocol based on the shake-flask method offers a robust framework for generating this critical data. The logical workflow diagram further clarifies the steps involved in a systematic solubility assessment. This guide serves as a foundational resource for understanding and determining the solubility of methyl 4-methylbenzoate.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-methylbenzoate CAS#: 99-75-2 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]

- 6. Methyl 4-methylbenzoate | 99-75-2 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-methylbenzoate

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for methyl 4-methylbenzoate. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's spectroscopic characteristics, standardized experimental protocols for data acquisition, and a visual representation of the molecular structure with its NMR assignments.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for methyl 4-methylbenzoate are summarized below. The data were acquired in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data for Methyl 4-methylbenzoate. [1]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aromatic (H-2, H-6) | 7.94 | Doublet (d) | 8.2 | 2H |

| Aromatic (H-3, H-5) | 7.24 | Doublet (d) | 8.0 | 2H |

| Methoxy (-OCH₃) | 3.88 | Singlet (s) | N/A | 3H |

| Methyl (-CH₃) | 2.39 | Singlet (s) | N/A | 3H |

Table 2: ¹³C NMR Spectral Data for Methyl 4-methylbenzoate. [1]

| Signal Assignment | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 167.1 |

| Aromatic (C-4) | 143.4 |

| Aromatic (C-2, C-6) | 129.5 |

| Aromatic (C-3, C-5) | 129.0 |

| Aromatic (C-1) | 127.3 |

| Methoxy (-OCH₃) | 51.8 |

| Methyl (-CH₃) | 21.5 |

Experimental Protocols

The following protocols describe the standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation

-

Sample Quantity : Approximately 5-25 mg of methyl 4-methylbenzoate is accurately weighed and transferred into a clean, dry vial.

-

Solvent : The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR spectroscopy due to its ability to dissolve a wide range of organic compounds and its deuterium (B1214612) lock signal.[2]

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm, although modern spectrometers can also reference the residual solvent peak (for CDCl₃, δ ~7.26 ppm in ¹H NMR and δ ~77.0 ppm in ¹³C NMR).[1][3]

-

Filtration and Transfer : The solution is filtered through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality. The filtered solution is then transferred into a 5 mm NMR tube, which is subsequently capped.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : Spectra are typically recorded on a 200 MHz or higher field NMR spectrometer.[1]

-

Locking and Shimming : The NMR tube is placed in the spectrometer, and the instrument is "locked" onto the deuterium signal of the solvent. This step compensates for any magnetic field drift. The magnetic field is then "shimmed" to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.[4]

-

¹H NMR Acquisition :

-

A standard one-pulse sequence is typically used.

-

The number of scans (NS) is set to achieve an adequate signal-to-noise ratio, commonly ranging from 8 to 16 scans.[5]

-

A relaxation delay (d1) of 1-5 seconds is employed to allow for full proton relaxation between pulses, ensuring accurate integration.[6]

-

-

¹³C NMR Acquisition :

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.[7]

-

Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to obtain a good signal-to-noise ratio.[8][9]

-

A relaxation delay of 1-2 seconds is common for qualitative spectra.[4]

-

3. Data Processing

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat and free of distortion.

-

Referencing : The chemical shift axis is calibrated relative to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking : For ¹H NMR, the area under each signal is integrated to determine the relative ratio of protons. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is identified.

Visualization

The following diagram illustrates the molecular structure of methyl 4-methylbenzoate and the assignment of its ¹H and ¹³C NMR chemical shifts.

Caption: Structure of methyl 4-methylbenzoate with ¹H and ¹³C NMR assignments.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Methyl 4-methylbenzoate

Introduction

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for the identification and characterization of organic molecules.[1] By measuring the absorption of infrared radiation, this method provides a unique spectral fingerprint corresponding to the vibrational frequencies of the functional groups within a molecule.[1] For researchers, scientists, and professionals in drug development, IR spectroscopy is an invaluable tool for structural elucidation, confirming the synthesis of a target compound, and assessing its purity. This guide provides a comprehensive overview of the IR spectroscopy analysis of Methyl 4-methylbenzoate (also known as methyl p-toluate), a common ester.

Methyl 4-methylbenzoate (C₉H₁₀O₂) is an ester of p-toluic acid and methanol. Its structure contains several key functional groups, including a carbonyl (C=O) group, a C-O ester linkage, aromatic C=C bonds, and C-H bonds in both the aromatic ring and the methyl groups. Each of these groups exhibits characteristic absorption bands in the IR spectrum, allowing for a detailed structural analysis.

Experimental Protocols

The quality of an IR spectrum is highly dependent on the sample preparation technique. For a compound like Methyl 4-methylbenzoate, which is a solid at room temperature, several methods can be employed. The most common techniques are Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) pellets, and the thin-film method for molten samples.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a popular and straightforward method for analyzing solid and liquid samples with minimal preparation.[2]

Methodology:

-

Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3] Take a background spectrum of the empty crystal to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.[1]

-

Sample Application: Place a small amount of solid Methyl 4-methylbenzoate powder directly onto the ATR crystal.[2]

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.[2][3]

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typical instrument parameters are a scan range of 4000 cm⁻¹ to 400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[1]

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue to prevent cross-contamination.[4]

Method 2: Potassium Bromide (KBr) Pellet

This traditional method involves dispersing the solid sample within a KBr matrix.

Methodology:

-

Sample Preparation: Grind approximately 1-2 mg of Methyl 4-methylbenzoate with about 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[5] The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent disc.

-

Spectrum Acquisition: Place the KBr pellet into the sample holder of the spectrometer and acquire the spectrum, using the same parameters as for the ATR method.

Method 3: Thin Film (Neat Liquid)

This method is suitable if the sample is melted or if it is a liquid.

Methodology:

-

Sample Preparation: Place a small drop of the molten or liquid sample onto a salt plate (e.g., NaCl or KBr).[4][6]

-

Film Formation: Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.[1][4]

-

Spectrum Acquisition: Mount the plates in the spectrometer's sample holder and acquire the spectrum.[4]

-

Cleaning: After the measurement, the salt plates must be cleaned immediately with a dry solvent like methylene (B1212753) chloride or isopropanol and stored in a desiccator to prevent damage from moisture.[4][6]

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of Methyl 4-methylbenzoate displays several characteristic absorption peaks that correspond to its specific functional groups. The data compiled from various spectral databases are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3000-3100 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~2850-2960 | Medium | C-H Stretch | Aliphatic (sp³ C-H of -CH₃) |

| ~1720 | Strong | C=O Stretch | Ester Carbonyl |

| ~1610, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1440 | Medium | C-H Bend | Aliphatic (-CH₃) |

| ~1280 | Strong | C-O Stretch | Ester (Aryl-C-O) |

| ~1110 | Strong | C-O Stretch | Ester (O-Alkyl) |

| ~820 | Strong | C-H Bend | Aromatic (para-disubstituted) |

Note: The exact peak positions can vary slightly depending on the sampling method and the physical state of the sample.

Spectral Interpretation

A detailed analysis of the key absorption bands provides conclusive evidence for the structure of Methyl 4-methylbenzoate.

-

C-H Stretching Vibrations (3100-2850 cm⁻¹): The spectrum shows absorptions above 3000 cm⁻¹ characteristic of the C-H bonds on the aromatic ring. Below 3000 cm⁻¹, peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups (the ester methyl and the ring methyl) are observed.

-

Carbonyl (C=O) Stretch (~1720 cm⁻¹): The most prominent and easily identifiable peak in the spectrum is the very strong and sharp absorption around 1720 cm⁻¹. This is the characteristic stretching vibration of the carbonyl group in the ester functional group.[1] Its high intensity is due to the large change in dipole moment during the vibration.

-

Aromatic C=C Stretching Vibrations (~1610, ~1510 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring. Aromatic compounds typically show a pair of peaks in this area.

-

C-O Stretching Vibrations (~1280 and ~1110 cm⁻¹): Esters are characterized by two distinct C-O stretching vibrations.[1] The strong band around 1280 cm⁻¹ is attributed to the stretching of the C-O bond between the aryl group and the carbonyl carbon. The other strong band around 1110 cm⁻¹ corresponds to the stretching of the O-C bond between the ester oxygen and the methyl group. The presence of these two strong bands, in conjunction with the C=O stretch, is highly indicative of an ester.

-

Aromatic C-H Bending (~820 cm⁻¹): The strong peak around 820 cm⁻¹ is an out-of-plane C-H bending vibration. Its position is diagnostic for the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is typically observed in the 800-850 cm⁻¹ range.[7]

Mandatory Visualizations

Experimental Workflow for IR Spectroscopy

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. eng.uc.edu [eng.uc.edu]

- 7. sciencing.com [sciencing.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-methylbenzoate (C₉H₁₀O₂). A clear understanding of the fragmentation behavior of this and related aromatic ester compounds is critical for their unambiguous identification in complex matrices, a common challenge in pharmaceutical development and chemical research. This document outlines the primary fragmentation pathways, presents quantitative data for key fragments, details a standard experimental protocol for analysis, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Data

The mass spectrum of Methyl 4-methylbenzoate is characterized by a distinct molecular ion peak and a series of fragment ions that provide a structural fingerprint of the molecule. The fragmentation is primarily dictated by the stability of the resulting cations, with cleavages occurring at the ester functional group and subsequent rearrangements.

| m/z | Proposed Fragment Ion | Relative Abundance (%) | Neutral Loss |

| 150 | [M]⁺ (Molecular Ion) | 45 | - |

| 119 | [M-OCH₃]⁺ | 100 (Base Peak) | •OCH₃ |

| 91 | [C₇H₇]⁺ | 50 | CO from m/z 119 |

| 65 | [C₅H₅]⁺ | 15 | C₂H₂ from m/z 91 |

The Fragmentation Pathway: A Step-by-Step Breakdown

Upon electron ionization, Methyl 4-methylbenzoate forms a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of 150.[1] This molecular ion is sufficiently stable to be observed with significant relative abundance. The primary and most favored fragmentation event is the cleavage of the C-O bond of the ester group, leading to the loss of a methoxy (B1213986) radical (•OCH₃). This results in the formation of the 4-methylbenzoyl cation at m/z 119, which is the base peak in the spectrum, indicating its high stability due to resonance delocalization of the positive charge across the aromatic ring and the carbonyl group.

Further fragmentation of the m/z 119 ion occurs through the loss of a neutral carbon monoxide (CO) molecule. This is a common fragmentation pathway for acylium ions and leads to the formation of the tolyl cation at m/z 91. This cation can undergo further rearrangement and fragmentation, including the loss of acetylene (B1199291) (C₂H₂), to produce the ion at m/z 65.

Caption: Proposed fragmentation pathway of Methyl 4-methylbenzoate under electron ionization.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the analysis of Methyl 4-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source, based on standard methods for small molecule analysis.

1. Sample Preparation:

-

Dissolve a small amount of Methyl 4-methylbenzoate in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to fall within the linear dynamic range of the instrument.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

This technical guide provides a foundational understanding of the mass spectrometric behavior of Methyl 4-methylbenzoate. The presented fragmentation pattern, quantitative data, and experimental protocol offer a robust framework for the confident identification and characterization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Methyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of Methyl 4-methylbenzoate (also known as methyl p-toluate), an important intermediate in organic synthesis.[1][2] The information presented herein is compiled from single-crystal X-ray diffraction studies and is intended to serve as a valuable resource for professionals in research, drug development, and materials science.

Molecular and Crystal Structure Overview

Methyl 4-methylbenzoate (C₉H₁₀O₂) is a derivative of benzoic acid with a molecular weight of 150.17 g/mol .[3][4] The molecule is characterized by a methyl ester group attached to a p-tolyl ring.[2] Single-crystal X-ray diffraction studies have revealed that the molecule is essentially planar.[5][6][7] The dihedral angle between the aromatic ring and the carboxylate group (–COOMe) is minimal, measured at 0.95(6)°.[5][6][7] This planarity facilitates specific intermolecular interactions within the crystal lattice.

The crystal structure is stabilized by intermolecular C—H···O hydrogen bonds, which link adjacent molecules into infinite chains extending along the[1] direction.[1][5][6][7]

Crystallographic Data

The crystallographic data for Methyl 4-methylbenzoate has been determined by single-crystal X-ray diffraction at a temperature of 120 K.[5][6][7] The compound crystallizes in the monoclinic system with the space group P2₁/c.[6][7]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value | Reference |

| Chemical Formula | C₉H₁₀O₂ | [5] |

| Formula Weight | 150.17 g/mol | [5] |

| Crystal System | Monoclinic | [5][6] |

| Space Group | P2₁/c | [6][7] |

| Temperature | 120(2) K | [5][6] |

| Wavelength (Mo Kα) | 0.71073 Å | [7] |

| Unit Cell Dimensions | ||

| a | 5.9134(11) Å | [5][6] |

| b | 7.6048(14) Å | [5][6] |

| c | 17.484(3) Å | [5][6] |

| β | 97.783(4)° | [5][6] |

| Volume (V) | 779.0(2) ų | [5][7] |

| Molecules per unit cell (Z) | 4 | [5][6] |

| Calculated Density | 1.280 Mg/m³ | [6][7] |

| Absorption Coefficient (μ) | 0.09 mm⁻¹ | [5][6] |

| Refinement Details | ||

| R-factor | 0.042 | [5][6] |

| wR-factor | 0.124 | [5] |

| Goodness-of-fit (S) | 1.06 | [5] |

Molecular Geometry

The precise bond lengths and angles within the Methyl 4-methylbenzoate molecule have been determined from the crystallographic data.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Reference |

| O1—C2 | 1.3405 (14) | [5] |

| O1—C1 | 1.4468 (14) | [5] |

| O2—C2 | 1.2065 (14) | [5] |

| C5—C6 | 1.3927 (17) | [5] |

| C6—C7 | 1.3962 (17) | [5] |

| C6—C9 | 1.5101 (16) | [5] |

| C7—C8 | 1.3838 (18) | [6] |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) | Reference |

| O2—C2—O1 | 123.28 (10) | [6] |

| O2—C2—C3 | 124.43 (11) | [6] |

| O1—C2—C3 | 112.28 (9) | [6] |

| C8—C3—C4 | 119.46 (10) | [6] |

| C5—C4—C3 | 119.76 (11) | [6] |

| C8—C7—C6 | 121.10 (10) | [6] |

| C5—C6—C9 | 121.71 (11) | [6] |

| C7—C6—C9 | 120.13 (11) | [6] |

Table 4: Selected Torsion Angles (°)

| Torsion Angle | Value (°) | Reference |

| C1—O1—C2—O2 | -1.07 (16) | [6] |

| O2—C2—C3—C8 | -0.70 (18) | [6] |

| O2—C2—C3—C4 | -179.94 (11) | [6] |

| C3—C4—C5—C6 | 0.00 (17) | [6] |

| C4—C5—C6—C9 | -179.94 (10) | [6] |

| C9—C6—C7—C8 | -179.98 (10) | [6] |

Experimental Protocols

The data presented in this guide is based on established experimental procedures for synthesis and single-crystal X-ray crystallography.

4.1 Synthesis of Methyl 4-methylbenzoate

A common method for the synthesis of Methyl 4-methylbenzoate is the esterification of p-toluic acid with methanol (B129727).[1] A typical laboratory-scale synthesis involves reacting 4-methylbenzoyl chloride with methanol at a low temperature.[8]

-

Procedure: 4-methylbenzoyl chloride (0.312 mole) is added to 200 ml of methanol at 0°C with stirring over 20 minutes.[8] The reaction mixture is then stirred at room temperature for one hour.[8] The methanol is subsequently removed by evaporation, and the resulting residue is distilled to yield pure Methyl 4-methylbenzoate.[8]

4.2 Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer, such as a Bruker SMART APEX.[5][7] The crystal is maintained at a low temperature (e.g., 120 K) to minimize thermal vibrations.[5][6][7] Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[7]

-

Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The structure is solved using direct methods with software such as SHELXS97.[5]

-

Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares method on F², employing software like SHELXL97.[5] An absorption correction, such as a multi-scan method (e.g., SADABS), is applied.[5][7]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the intermolecular interactions present in the crystal lattice of Methyl 4-methylbenzoate.

Caption: Experimental workflow for the determination of the crystal structure of Methyl 4-methylbenzoate.

Caption: Relationship between molecular structure and crystal packing in Methyl 4-methylbenzoate.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Methyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

Methyl 4-methylbenzoate safety data sheet (SDS) information.

An In-depth Technical Guide to the Safety of Methyl 4-methylbenzoate

This guide provides comprehensive safety information for Methyl 4-methylbenzoate (CAS No. 99-75-2), tailored for researchers, scientists, and professionals in drug development. It consolidates critical data from its Safety Data Sheet (SDS), covering identification, hazards, handling, and emergency procedures.

Chemical Identification and Physicochemical Properties

Methyl 4-methylbenzoate, also known as methyl p-toluate, is a chemical intermediate with the molecular formula C₉H₁₀O₂.[1][2] It presents as a white to colorless crystalline solid with a distinctive sweet, floral odor.[2][3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 99-75-2[1] |

| EC Number | 202-784-1[1] |

| Molecular Formula | C₉H₁₀O₂[1] |

| Molecular Weight | 150.17 g/mol [1] |

| Synonyms | Methyl p-toluate, 4-methylbenzoic acid methyl ester, MPT[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 32 - 35 °C[1][2][5] | |

| Boiling Point | 103 - 104 °C[1][2][6] | at 15-20 hPa |

| 220 - 223 °C[3][5] | at 760 mmHg | |

| Flash Point | 89 - 90 °C[1][3] | Closed Cup |

| Density | 1.06 g/cm³[2][5] | |

| Vapor Pressure | 1 hPa[1] | at 39 °C |

| Vapor Density | 4.7[1][2][6] | (Air = 1) |

| Flammability Limits | 1.0% - 9.5% (V)[1][3] |

| Water Solubility | <0.1 g/100 mL[2] | at 22 °C |

Hazard Identification and Toxicology

Methyl 4-methylbenzoate is classified as a hazardous substance.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] It may also be harmful if swallowed.[1]

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word |

|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Warning[1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | Warning[1] |

| STOT - Single Exposure | H335: May cause respiratory irritation[1] | Warning[1] |

| Acute Toxicity (Oral) | H303: May be harmful if swallowed[1] | Warning[1] |

Table 4: NFPA 704 Rating

| Category | Rating | Description |

|---|---|---|

| Health | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[1] |

| Flammability | 2 | Must be moderately heated or exposed to high ambient temperature before ignition can occur.[1] |

| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[1] |

Table 5: Toxicological Data

| Test | Species | Route | Value |

|---|---|---|---|

| LD50 | Rat | Oral | 3,300 mg/kg[1] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg[1] |

| Skin Irritation | Rabbit | Dermal | Moderate skin irritation (24 h)[1] |

Experimental Protocols

While the Safety Data Sheets cite the results of toxicological studies, they do not provide detailed experimental protocols. The values presented, such as the LD50 (Lethal Dose, 50%), are typically determined using standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (LD50) Study (Based on OECD Guideline 423): A typical acute oral toxicity study involves the administration of the substance to a group of fasted laboratory animals (commonly rats) in a single dose via gavage. The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50 value is the statistically estimated dose that is expected to be lethal to 50% of the tested population. The study would involve a stepwise procedure with a limited number of animals at each step to minimize animal use. Observations include changes in skin, fur, eyes, and behavior, as well as body weight changes. At the end of the observation period, a gross necropsy is performed on all surviving animals.

Emergency Procedures

Proper and prompt response during an emergency is critical to minimizing harm.

First-Aid Measures

A systematic approach should be taken depending on the route of exposure. In all cases of doubt or if symptoms persist, medical attention should be sought.[7]

Caption: First-aid workflow for Methyl 4-methylbenzoate exposure.

Accidental Release Measures (Spill Response)

In the event of a spill, personal safety is the priority. The area should be secured and proper procedures followed for containment and cleanup.

Caption: Logical workflow for handling a spill of Methyl 4-methylbenzoate.

Handling, Storage, and Personal Protection

Safe Handling and Storage

-

Handling : Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[1] Provide appropriate exhaust ventilation where dust is formed.[1]

-

Storage : Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent exposure when handling Methyl 4-methylbenzoate.

Caption: Personal Protective Equipment (PPE) for handling Methyl 4-methylbenzoate.

Fire-Fighting Measures

Methyl 4-methylbenzoate is a combustible solid.[8]

Table 6: Fire-Fighting Information

| Aspect | Details |

|---|---|

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |

| Special Hazards | Emits carbon oxides upon combustion.[1] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1] |

Stability and Reactivity

-

Reactivity : No specific reactivity data is available. However, as an ester, it may react with acids to liberate heat, and interaction with caustic solutions can also be exothermic.[8] Mixing with alkali metals or hydrides may generate flammable hydrogen.[8]

-

Chemical Stability : The substance is stable under recommended storage conditions.[3]

-

Conditions to Avoid : Incompatible products and exposure to heat, sparks, or open flames.[3]

-

Incompatible Materials : Strong oxidizing agents.[3]

-

Hazardous Decomposition Products : Under fire conditions, it can decompose to form carbon monoxide and carbon dioxide.[3]

References

- 1. Methyl 4-methylbenzoate - Safety Data Sheet [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. Methyl 4-methylbenzoate price,buy Methyl 4-methylbenzoate - chemicalbook [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]

- 7. chemos.de [chemos.de]

- 8. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]

An In-depth Technical Guide to the Handling and Storage of Methyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and storage of Methyl 4-methylbenzoate, a key intermediate in various synthetic processes. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

Methyl 4-methylbenzoate is a white, waxy solid at room temperature with a strong, pungent odor.[1][2] It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | Opaque, colorless to white, glossy crystalline solid | [1] |

| Melting Point | 32 - 35 °C (89.6 - 95 °F) | [2][4] |

| Boiling Point | 103 - 104 °C at 20 hPa; 220 - 223 °C at 15 mmHg | [2][4] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [4] |

| Vapor Pressure | 1 hPa at 39 °C | [4] |

| Vapor Density | 4.7 (vs air) | [1][4] |

| Specific Gravity | 1.060 | [2] |

| Water Solubility | <0.1 g/100 mL at 22°C | [1] |

| Flammability Limits | Upper: 9.5% (V), Lower: 1.0% (V) | [2][4] |

Hazard Identification and Personal Protective Equipment (PPE)

Methyl 4-methylbenzoate is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment must be worn at all times.